2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine
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Overview
Description
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a nitrophenylmethyl group at the 4 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other derivatives that retain the core pyridine structure .
Scientific Research Applications
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-methylnicotinonitrile
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-4-methylpyridine
Uniqueness
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine is unique due to the presence of the nitrophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
112170-45-3 |
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Molecular Formula |
C13H10Cl2N2O2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
2,6-dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-6-11(17(18)19)4-2-9(8)7-10-3-5-12(14)16-13(10)15/h2-6H,7H2,1H3 |
InChI Key |
UMUDXSLYEWABCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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